molecular formula C25H26O10 B14146741 Agarotetrol Impurity 1 CAS No. 69809-23-0

Agarotetrol Impurity 1

Cat. No.: B14146741
CAS No.: 69809-23-0
M. Wt: 486.5 g/mol
InChI Key: QKJYAUVKGCIQNF-KVZCNWPJSA-N
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Description

Agarotetrol Impurity 1 is a chromone derivative found in agarwood, a resinous wood from the trunks of Aquilaria, Gonystulus, and Gyrinops species. Agarwood is known for its distinct fragrance upon heating and is used as both a medicine and a fragrant wood. Agarotetrol is a polar compound extracted from agarwood with water and is known to generate low molecular weight aromatic compounds, such as benzylacetone, upon heating .

Preparation Methods

Synthetic Routes and Reaction Conditions

Agarotetrol is typically extracted from agarwood using water. The extraction process involves heating the agarwood in water, followed by high-performance liquid chromatography (HPLC) to isolate agarotetrol . The compound is found in high concentrations in the water-extract fraction of agarwood .

Industrial Production Methods

Industrial production of agarotetrol involves the distillation of agarwood to obtain essential oils and hydrosols. The hot water extract of agarwood remaining in the distillation flask is then analyzed by HPLC to isolate agarotetrol . This method ensures the efficient extraction and purification of agarotetrol for various applications.

Chemical Reactions Analysis

Types of Reactions

Agarotetrol undergoes several types of chemical reactions, including:

    Oxidation: Agarotetrol can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert agarotetrol into different reduced forms.

    Substitution: Agarotetrol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of agarotetrol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of agarotetrol include low molecular weight aromatic compounds such as benzylacetone, which contributes to the fragrance of agarwood upon heating .

Comparison with Similar Compounds

Agarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating. Similar compounds include other chromone derivatives found in agarwood, such as:

Agarotetrol stands out due to its high concentration in the water-extract fraction of agarwood and its significant role in generating aromatic compounds upon heating .

Properties

CAS No.

69809-23-0

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

[(5S,6R,7R,8S)-5,7,8-triacetyloxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-6-yl] acetate

InChI

InChI=1S/C25H26O10/c1-13(26)31-21-20-19(30)12-18(11-10-17-8-6-5-7-9-17)35-22(20)24(33-15(3)28)25(34-16(4)29)23(21)32-14(2)27/h5-9,12,21,23-25H,10-11H2,1-4H3/t21-,23+,24+,25+/m0/s1

InChI Key

QKJYAUVKGCIQNF-KVZCNWPJSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(C2=C(C1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

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